molecular formula C15H23Cl2NO B5057550 N-butyl-5-(2,6-dichlorophenoxy)-1-pentanamine

N-butyl-5-(2,6-dichlorophenoxy)-1-pentanamine

Cat. No. B5057550
M. Wt: 304.3 g/mol
InChI Key: USVGUJUZNZAWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-5-(2,6-dichlorophenoxy)-1-pentanamine, commonly known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP is a selective antagonist of the 5-HT2C receptor, which is a subtype of serotonin receptor.

Mechanism of Action

BDP acts as a selective antagonist of the 5-HT2C receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, BDP can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, appetite, and cognition.
Biochemical and Physiological Effects:
BDP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of appetite and food intake, and the modulation of drug addiction and withdrawal. BDP has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDP in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for more specific and targeted studies of this receptor. However, BDP is also relatively expensive and may not be readily available in some research settings. Additionally, the effects of BDP may be influenced by factors such as age, sex, and genetic background, which can limit its applicability in certain studies.

Future Directions

There are a number of potential future directions for research on BDP. One area of interest is the role of the 5-HT2C receptor in the regulation of appetite and food intake, which has implications for the treatment of obesity and eating disorders. Another area of interest is the use of BDP in the study of drug addiction and withdrawal, which could lead to the development of new treatments for addiction. Additionally, further research is needed to better understand the biochemical and physiological effects of BDP and its potential applications in other areas of scientific research.

Synthesis Methods

BDP can be synthesized using a multi-step process that involves the reaction of 2,6-dichlorophenol with butylamine, followed by the addition of pentanoic acid. The resulting compound is then purified using column chromatography to obtain pure BDP.

Scientific Research Applications

BDP has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and behavioral research. It has been shown to modulate the activity of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and cognition. BDP has also been used to study the role of the 5-HT2C receptor in drug addiction and withdrawal.

properties

IUPAC Name

N-butyl-5-(2,6-dichlorophenoxy)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Cl2NO/c1-2-3-10-18-11-5-4-6-12-19-15-13(16)8-7-9-14(15)17/h7-9,18H,2-6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVGUJUZNZAWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-5-(2,6-dichlorophenoxy)-1-pentanamine

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